molecular formula C17H16N4O3S B4308764 METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE

METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE

Cat. No.: B4308764
M. Wt: 356.4 g/mol
InChI Key: SAJCTUSALAXYKR-UHFFFAOYSA-N
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Description

Methyl {[(1H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}(phenyl)acetate is a complex organic compound that features an imidazo[4,5-b]pyridine core This core structure is known for its significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting intermediate can then be further functionalized to introduce the thioacetyl and phenylacetate groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(1H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}(phenyl)acetate can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms within the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the imidazo[4,5-b]pyridine core can produce partially saturated derivatives with altered biological activity.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE involves its interaction with specific molecular targets within cells. The imidazo[4,5-b]pyridine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[(1H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}(phenyl)acetate is unique due to its specific combination of functional groups and the imidazo[4,5-b]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-24-16(23)14(11-6-3-2-4-7-11)20-13(22)10-25-17-19-12-8-5-9-18-15(12)21-17/h2-9,14H,10H2,1H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJCTUSALAXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE
Reactant of Route 2
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METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE
Reactant of Route 3
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METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[2-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE

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